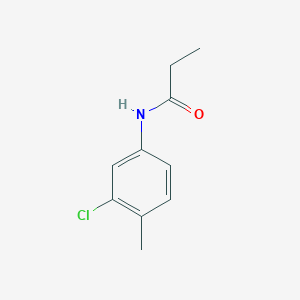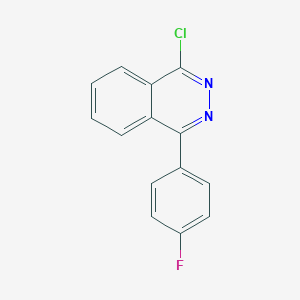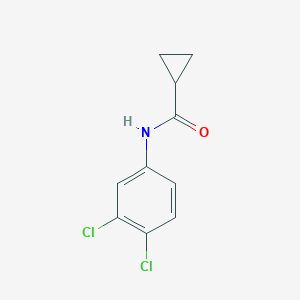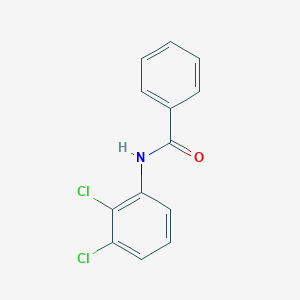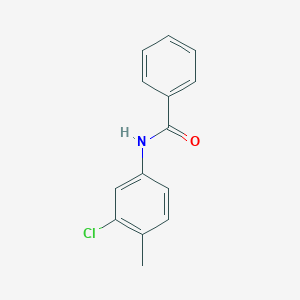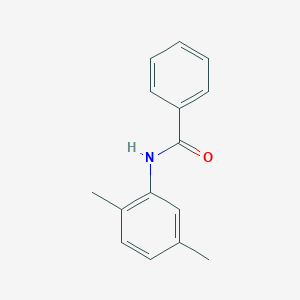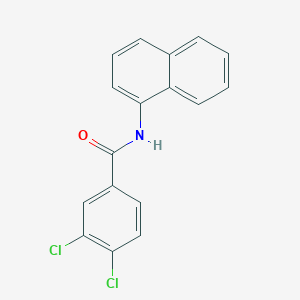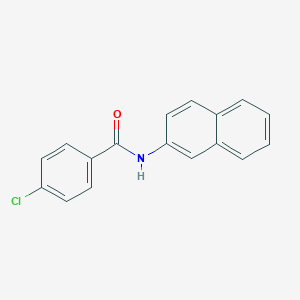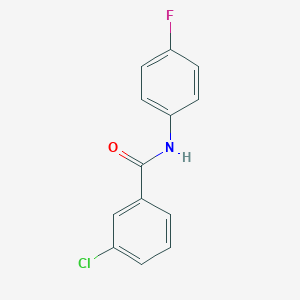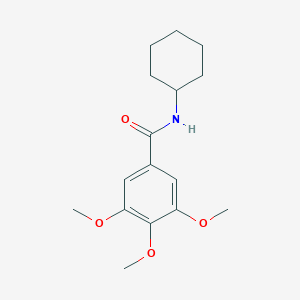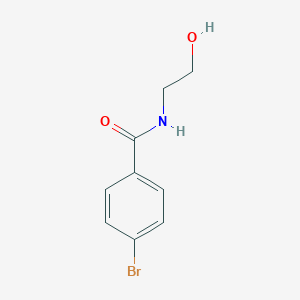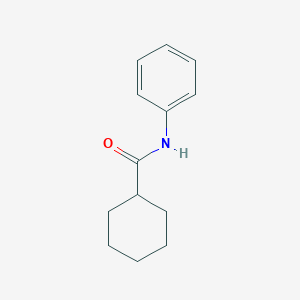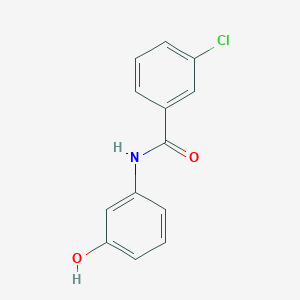
Benzamide, 3-chloro-N-(3-hydroxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 3-chloro-N-(3-hydroxyphenyl)- is a chemical compound with the molecular formula C13H10ClNO2. It is a white crystalline powder that is commonly used in scientific research for its various applications. Benzamide, 3-chloro-N-(3-hydroxyphenyl)- is synthesized using different methods, including the reaction of 3-chloroaniline with salicylic acid.
Wirkmechanismus
The mechanism of action of Benzamide, 3-chloro-N-(3-hydroxyphenyl)- is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It is believed that Benzamide, 3-chloro-N-(3-hydroxyphenyl)- induces apoptosis by activating the caspase cascade, a series of proteolytic enzymes that are responsible for the degradation of cellular proteins.
Biochemische Und Physiologische Effekte
Benzamide, 3-chloro-N-(3-hydroxyphenyl)- has various biochemical and physiological effects. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, as mentioned earlier. Additionally, Benzamide, 3-chloro-N-(3-hydroxyphenyl)- has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death.
Vorteile Und Einschränkungen Für Laborexperimente
Benzamide, 3-chloro-N-(3-hydroxyphenyl)- has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Additionally, it has been shown to have anticancer properties, making it a useful tool for cancer research. However, Benzamide, 3-chloro-N-(3-hydroxyphenyl)- also has some limitations. It is toxic and must be handled with care. Additionally, its mechanism of action is not fully understood, making it difficult to interpret the results of experiments using this compound.
Zukünftige Richtungen
There are several future directions for the use of Benzamide, 3-chloro-N-(3-hydroxyphenyl)- in scientific research. One direction is the development of new anticancer agents based on the structure of Benzamide, 3-chloro-N-(3-hydroxyphenyl)-. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Finally, Benzamide, 3-chloro-N-(3-hydroxyphenyl)- could be used in the development of new diagnostic tools for cancer, as it has been shown to selectively inhibit the growth of cancer cells.
Synthesemethoden
Benzamide, 3-chloro-N-(3-hydroxyphenyl)- is synthesized using different methods, including the reaction of 3-chloroaniline with salicylic acid. This reaction is carried out in the presence of a dehydrating agent, such as phosphorus oxychloride or thionyl chloride, to form the intermediate 3-chloro-N-(3-hydroxyphenyl)-2-hydroxybenzamide. The intermediate is then treated with an acid, such as hydrochloric acid, to form Benzamide, 3-chloro-N-(3-hydroxyphenyl)-.
Wissenschaftliche Forschungsanwendungen
Benzamide, 3-chloro-N-(3-hydroxyphenyl)- is used in scientific research for various applications. One of the most common applications is as a starting material for the synthesis of other chemical compounds. It is also used as a reagent in the synthesis of various heterocyclic compounds, such as benzoxazoles, benzimidazoles, and benzothiazoles. Additionally, Benzamide, 3-chloro-N-(3-hydroxyphenyl)- is used in the synthesis of various pharmaceuticals, such as anticancer agents.
Eigenschaften
CAS-Nummer |
143214-41-9 |
|---|---|
Produktname |
Benzamide, 3-chloro-N-(3-hydroxyphenyl)- |
Molekularformel |
C13H10ClNO2 |
Molekulargewicht |
247.67 g/mol |
IUPAC-Name |
3-chloro-N-(3-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H10ClNO2/c14-10-4-1-3-9(7-10)13(17)15-11-5-2-6-12(16)8-11/h1-8,16H,(H,15,17) |
InChI-Schlüssel |
TZADWBIZCKCRAG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)O |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



